4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methyl(phenyl)sulfamoyl group and a trimethyl-benzothiazolylidene moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzamide core, followed by the introduction of the methyl(phenyl)sulfamoyl group through sulfonation reactions. The final step involves the attachment of the trimethyl-benzothiazolylidene group via condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating cellular responses and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-10-15-21-22(17(16)2)26(3)24(31-21)25-23(28)18-11-13-20(14-12-18)32(29,30)27(4)19-8-6-5-7-9-19/h5-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAWMXPDIOMZKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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